(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride
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Overview
Description
(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride is a chemical compound with a unique structure that includes a benzyl group substituted with a chlorine atom and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzyl precursor. One common method involves the electrophilic aromatic substitution of benzene derivatives to introduce the chlorine and ethynyl groups . The final step involves the reaction of the substituted benzyl compound with methylamine to form the desired amine, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A related compound with a similar benzyl structure but lacking the ethynyl group.
Ethyl acetoacetate: Another compound used in organic synthesis with different functional groups.
Uniqueness
(4-Chloro-3-ethynyl-benzyl)-methyl-amine hydrochloride is unique due to the presence of both chlorine and ethynyl groups on the benzyl ring, which confer distinct reactivity and binding properties. This makes it a valuable compound for various research applications where specific interactions are required.
Properties
Molecular Formula |
C10H11Cl2N |
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Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-(4-chloro-3-ethynylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10ClN.ClH/c1-3-9-6-8(7-12-2)4-5-10(9)11;/h1,4-6,12H,7H2,2H3;1H |
InChI Key |
KXUNTKBHGOABEC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)Cl)C#C.Cl |
Origin of Product |
United States |
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